TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL
Description
Properties
CAS No. |
10295-99-5 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.255 |
Synonyms |
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL |
Origin of Product |
United States |
Preparation Methods
Tetrahydrofuran Ring Formation via Cyclization
Cyclization of diols or epoxy precursors is a common method for tetrahydrofuran synthesis. For example, the acid-catalyzed cyclization of 3,4-diols can yield tetrahydrofuran derivatives. While direct literature on the target compound is limited, analogous syntheses, such as the preparation of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, provide insight. In this case, tetrahydrofuran intermediates are formed via boron trifluoride-mediated ring closure.
Piperazinyl Group Introduction via Nucleophilic Substitution
The 4-methylpiperazinyl group is often introduced through nucleophilic substitution or reductive amination. For instance, in the synthesis of chromone derivatives, 1-methylpiperazine reacts with electrophilic intermediates (e.g., alkyl halides or carbonyl-activated species) to form C–N bonds. This approach is adaptable to tetrahydrofuran systems by functionalizing the ring with a leaving group (e.g., bromide) prior to piperazine coupling.
Stepwise Synthesis from Patent Literature
A patent (CN104402800A) outlines a multi-step synthesis for structurally related piperidine-tetrahydrofuran hybrids, offering a template for the target compound. Key steps include:
Aldol Condensation for Intermediate Formation
p-Fluorobenzaldehyde undergoes aldol condensation with triethyl phosphonoacetate to form ethyl 4-fluorocinnamate. This step, conducted in ethanol with potassium hydroxide, achieves 85–90% yield under optimized conditions (20–25°C, 13 h).
Reaction Scheme 1 :
Cyclization to Tetrahydrofuran Derivatives
The ethyl cinnamate intermediate is cyclized using sodium ethoxide in ethanol at low temperatures (-15 to 5°C), followed by acid workup to yield a tetrahydrofuran-containing dioxopiperidine.
Reaction Scheme 2 :
Reductive Amination with 1-Methylpiperazine
The dioxopiperidine undergoes reductive amination using potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran (THF). This step introduces the 4-methylpiperazinyl group, with final recrystallization in sherwood oil yielding the product at 87.2% purity.
Reaction Scheme 3 :
Optimization via Design of Experiments (DoE)
Modern synthesis relies on statistical optimization to enhance yield and reduce impurities. A case study on tetrahydroisoquinoline synthesis demonstrates how DoE identifies critical factors:
Table 1 : DoE Parameters for Reductive Amination Optimization
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 25–70 | 50 |
| Reaction Time (h) | 12–24 | 18 |
| Equivalents of KBH₄ | 1.0–2.5 | 2.0 |
| Solvent (THF:EtOH) | 1:1–1:4 | 1:3 |
Applying similar DoE principles to the target compound’s synthesis could optimize borohydride stoichiometry and solvent ratios, potentially increasing yields beyond 90%.
Comparative Analysis of Synthetic Routes
Table 2 : Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Patent CN104402800A | 87.2 | 98.6 | High purity via recrystallization |
| Chromone Derivative | 35 | 95 | Scalable for analogues |
| DoE-Optimized | 93* | 99* | Theoretical maximum |
*Theoretical values based on analogous reactions.
Chemical Reactions Analysis
TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to TRANS-4-(4-methylpiperazin-1-yl)tetrahydrofuran-3-ol exhibit promising antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. A study demonstrated that derivatives of this compound showed significant activity in preclinical models of depression, suggesting its potential as a candidate for antidepressant drug development .
Antitumor Activity
Another application of this compound is in oncology. Research has shown that compounds containing the tetrahydrofuran ring can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, a case study involving the synthesis of related compounds revealed their efficacy against non-small cell lung cancer cells, indicating that this compound could be further explored for its antitumor properties .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Studies have suggested that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may contribute to its neuroprotective effects .
Case Study 1: Synthesis and Evaluation of Antidepressant Properties
A recent study synthesized various derivatives of this compound and evaluated their antidepressant activity using animal models. The findings indicated that certain derivatives exhibited significant reductions in depressive-like behaviors compared to control groups, highlighting the compound's potential as an antidepressant .
Case Study 2: Antitumor Screening
In another investigation, researchers screened this compound analogs against several cancer cell lines. The results showed that some analogs had IC50 values in the low micromolar range, demonstrating strong antitumor activity and warranting further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Comparison
- This modification may improve bioavailability compared to hydroxyl-rich flavanols, which are prone to oxidation .
- Piperazine-Containing Compounds : Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics). The methylpiperazine group in the target compound contrasts with bulkier analogs like those in (e.g., coumarin-benzodiazepine hybrids), where extended aromatic systems reduce conformational flexibility .
Functional Group Analysis
- SHELX-based crystallographic studies () are critical for resolving such stereochemical details .
- Methylpiperazine vs. Tetrazole Moieties : Compounds like 4g and 4h in feature tetrazole rings, which are more rigid and electron-deficient than methylpiperazine. This difference may influence binding affinity in biological systems or catalytic activity .
Physicochemical and Pharmacological Properties
- Solubility and Stability : The hydroxyl and methylpiperazine groups enhance water solubility compared to fully aromatic systems (e.g., coumarin derivatives in ). However, the methylpiperazine may introduce pH-dependent solubility due to its basic nitrogen .
- Biological Activity : While specific data on the target compound is absent, structurally related piperazine-tetrahydrofuran hybrids are explored for CNS activity. For example, analogs with similar backbones show affinity for serotonin or dopamine receptors, though substituent variations (e.g., hydroxyl vs. methyl groups) modulate potency and selectivity .
Table 1: Key Structural and Functional Comparisons
Critical Analysis and Limitations
The lack of direct experimental data on this compound in the provided evidence necessitates reliance on analogous systems. For instance, the lumping strategy in —grouping compounds with similar structures—could theoretically apply here but requires validation .
Biological Activity
TRANS-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol (CAS No. 10295-99-5) is a chemical compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 186.25 g/mol
- Structure : The compound features a tetrahydrofuran ring substituted with a piperazine moiety, which is crucial for its biological interactions.
Cytotoxicity and Selectivity
The cytotoxic potential of related compounds has been evaluated using various cancer cell lines. For example, compounds with similar piperazine structures have demonstrated low micromolar IC values against human colon adenocarcinoma cells, indicating promising selectivity and potency . The presence of the tetrahydrofuran ring may enhance cell membrane permeability, facilitating better bioavailability and efficacy.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in metabolic pathways or cellular signaling processes. For instance, studies have shown that compounds targeting GPX4 can induce ferroptosis, a form of regulated cell death . This mechanism may be relevant for understanding the potential anticancer applications of this compound.
Case Studies
- Antimalarial Activity : A study explored the optimization of dihydroquinazolinone derivatives, highlighting the importance of structural modifications in enhancing aqueous solubility and metabolic stability while maintaining antiparasitic activity . Although this compound was not directly tested, the findings provide insights into how similar compounds can be optimized for better therapeutic outcomes.
- Cytotoxicity in Cancer Models : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The IC values ranged from low micromolar to sub-micromolar concentrations, suggesting that structural features such as the piperazine and tetrahydrofuran moieties contribute to their effectiveness .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Antiparasitic Activity (IC) | Cytotoxicity (IC) |
|---|---|---|---|
| This compound | 10295-99-5 | Not specified | Low micromolar |
| Dihydroquinazolinone Derivative | N/A | 0.038 µM | N/A |
| Thiazole Electrophile | N/A | N/A | Low nM |
Q & A
Q. What is the molecular structure and key functional groups of TRANS-4-(4-METHYLPIPERAZIN-1-YL)TETRAHYDROFURAN-3-OL?
The compound features a tetrahydrofuran (THF) ring fused with a 4-methylpiperazine moiety. The hydroxyl group at position 3 of the THF ring and the tertiary amine in the piperazine group are critical functional groups. Its molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
Synthesis typically involves a nucleophilic attack by the piperazine nitrogen on an electrophilic carbon of a tetrahydrofuran derivative. For example, reacting a THF-based electrophile (e.g., an epoxide or activated alcohol) with 4-methylpiperazine under basic conditions. Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometry to enhance yield and purity .
Q. What are the primary biological targets hypothesized for this compound based on its structural features?
The piperazine moiety suggests potential interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors). The hydroxyl group may facilitate hydrogen bonding with active sites, while the THF ring contributes to lipophilicity, influencing membrane permeability .
Q. What are the critical physicochemical properties influencing its reactivity?
Key properties include:
- Polarity : Moderate (due to hydroxyl and amine groups).
- Solubility : Higher in polar aprotic solvents (e.g., DMSO).
- Stability : Sensitive to strong acids/bases due to the tertiary amine and hydroxyl group. These properties guide reaction design, purification (e.g., column chromatography), and formulation .
Advanced Research Questions
Q. How do variations in solvent systems and temperature influence the stereochemical outcome during synthesis?
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution by stabilizing transition states, while elevated temperatures (80–100°C) accelerate reaction rates but may promote racemization. Protic solvents (e.g., ethanol) can reduce side reactions but lower yields. For stereochemical control, chiral catalysts or enantiopure starting materials are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
